molecular formula C12H7ClN4O6 B11964939 N-(3-Chlorophenyl)-2,4,6-trinitroaniline

N-(3-Chlorophenyl)-2,4,6-trinitroaniline

Cat. No.: B11964939
M. Wt: 338.66 g/mol
InChI Key: GSRLJZRKZZUSPA-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2,4,6-trinitroaniline is an organic compound characterized by the presence of a chlorophenyl group attached to a trinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 3-chloroaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the aniline ring without causing over-nitration or degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the hazardous nature of the nitrating agents and the potential for explosive reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with varying degrees of oxidation.

    Reduction: Diamines with reduced nitro groups.

    Substitution: Substituted aniline derivatives with different functional groups.

Scientific Research Applications

N-(3-Chlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The chlorophenyl group may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenethyl)-4-nitrobenzamide: Shares a similar chlorophenyl group but differs in the nitrobenzamide moiety.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains dichlorobenzamide structure with similar chlorophenyl substitution.

    2-Chloro-N-(3-chlorophenyl)nicotinamide: Features a nicotinamide moiety with chlorophenyl substitution.

Uniqueness

N-(3-Chlorophenyl)-2,4,6-trinitroaniline is unique due to its trinitroaniline structure, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C12H7ClN4O6

Molecular Weight

338.66 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H7ClN4O6/c13-7-2-1-3-8(4-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H

InChI Key

GSRLJZRKZZUSPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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